

Application Notes and Protocols: Recombinant Microcin C7 Expression and Purification

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Compound of Interest

Compound Name: **Microcin C7**

Cat. No.: **B1577374**

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Introduction

Microcin C7 (MccC7) is a potent antimicrobial peptide produced by *Escherichia coli*, belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits a "Trojan horse" mechanism of action, where the heptapeptide moiety facilitates its transport into susceptible bacterial cells.^[1] Once inside, it is processed to release a toxic, non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.^{[2][3][4]} This unique mechanism of action makes MccC7 a promising candidate for the development of novel antibiotics, particularly against pathogenic Gram-negative bacteria such as *E. coli*, *Klebsiella*, *Salmonella*, and *Shigella*.^[2] The recombinant production of MccC7 in *E. coli* provides a scalable and cost-effective method for obtaining this peptide for research and preclinical development.

These application notes provide a detailed protocol for the expression and purification of recombinant **Microcin C7**.

Data Presentation

Table 1: Summary of Recombinant Microcin C7 Production Parameters

Parameter	Value	Reference
Expression Host	Escherichia coli MC4100	[2]
Cloning Host	Escherichia coli Top10	[2]
Expression Plasmid	pWP40 (containing mcc gene cluster)	[2]
Fermentation Medium	2% Yeast Powder, 0.6% KH ₂ PO ₄	[2]
Antibiotic Selection	100 µg/mL Ampicillin	[2]
Culture Conditions	37°C, 220 rpm, 22 hours	[2]
Purification Method	Reversed-Phase HPLC	[1]
Purity	>80%	[2]
Estimated Yield	~1-12 mg/L	[5][6]
Bioactivity (MIC)	Wild-type: 1.56 µg/mL	[2]

Experimental Protocols

Cloning of the Microcin C7 Gene Cluster

The biosynthesis of MccC7 requires the entire mccABCDEF gene cluster. This protocol outlines the cloning of this cluster into a suitable expression vector.

1.1. Materials:

- E. coli strain carrying the native MccC7 plasmid (e.g., pMccC7)
- High-fidelity DNA polymerase
- PCR primers flanking the mccABCDEF gene cluster
- Expression vector (e.g., a medium-copy number plasmid)
- Restriction enzymes and T4 DNA ligase

- *E. coli* Top10 competent cells
- LB agar plates with appropriate antibiotic selection

1.2. Protocol:

- Design PCR primers to amplify the entire ~6.2 kb *mcc*ABCDEF gene cluster. Incorporate restriction sites into the primers that are compatible with the chosen expression vector.
- Perform PCR using a high-fidelity DNA polymerase to amplify the *mcc* gene cluster from the native *MccC7* plasmid.
- Purify the PCR product and the expression vector using a suitable kit.
- Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
- Ligate the digested *mcc* gene cluster into the linearized expression vector using T4 DNA ligase.
- Transform the ligation mixture into competent *E. coli* Top10 cells.
- Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
- Screen colonies for the correct insert by colony PCR and restriction digestion of purified plasmid DNA.
- Confirm the sequence of the cloned *mcc* gene cluster by DNA sequencing.

Recombinant Expression of Microcin C7

2.1. Materials:

- Confirmed recombinant plasmid containing the *mcc* gene cluster (e.g., pWP40)
- *E. coli* MC4100 competent cells
- Fermentation medium: 2% (w/v) yeast powder, 0.6% (w/v) KH₂PO₄

- Ampicillin (100 mg/mL stock)
- 500 mL baffled flasks

2.2. Protocol:

- Transform the recombinant plasmid into *E. coli* MC4100 competent cells and plate on LB agar with 100 µg/mL ampicillin.
- Inoculate a single colony into 5 mL of fermentation medium containing 100 µg/mL ampicillin.
- Incubate the starter culture overnight at 37°C with shaking at 220 rpm.
- Inoculate 400 mL of fermentation medium (in a 2 L baffled flask) with the overnight culture to an initial OD₆₀₀ of ~0.05.
- Incubate the production culture at 37°C with vigorous shaking (220 rpm) for 22-24 hours.
- Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
- The supernatant, which contains the secreted MccC7, should be collected for purification.

Purification of Recombinant Microcin C7

3.1. Materials:

- Cell-free culture supernatant
- 0.22 µm sterile filter
- Reversed-Phase HPLC system
- C18 HPLC column
- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% (v/v) TFA in acetonitrile
- Lyophilizer

3.2. Protocol:

- Clarify the culture supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
- Sterile-filter the clarified supernatant through a 0.22 µm filter.
- Equilibrate the C18 HPLC column with 95% Solvent A and 5% Solvent B.
- Load the filtered supernatant onto the column.
- Elute the bound MccC7 using a linear gradient of Solvent B (e.g., 5% to 50% over 40 minutes) at a flow rate of 1 mL/min.
- Monitor the elution profile at 220 nm and 280 nm. MccC7 typically elutes at a specific acetonitrile concentration.
- Collect the fractions corresponding to the MccC7 peak.
- Confirm the presence and purity of MccC7 in the collected fractions by SDS-PAGE and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain purified MccC7 powder.

Bioactivity Assay: Minimum Inhibitory Concentration (MIC)

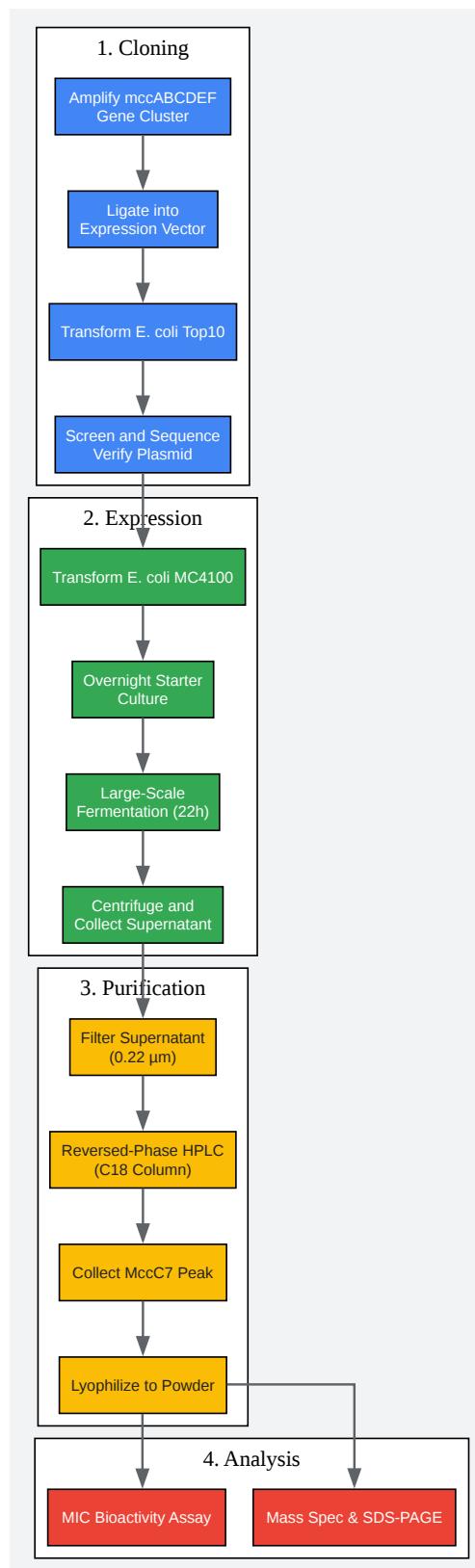
4.1. Materials:

- Lyophilized MccC7
- Indicator strain: *E. coli* Yej+rimL- (hypersensitive to MccC7)
- Luria-Bertani (LB) broth
- Sterile 96-well microplates
- Microplate reader

4.2. Protocol:

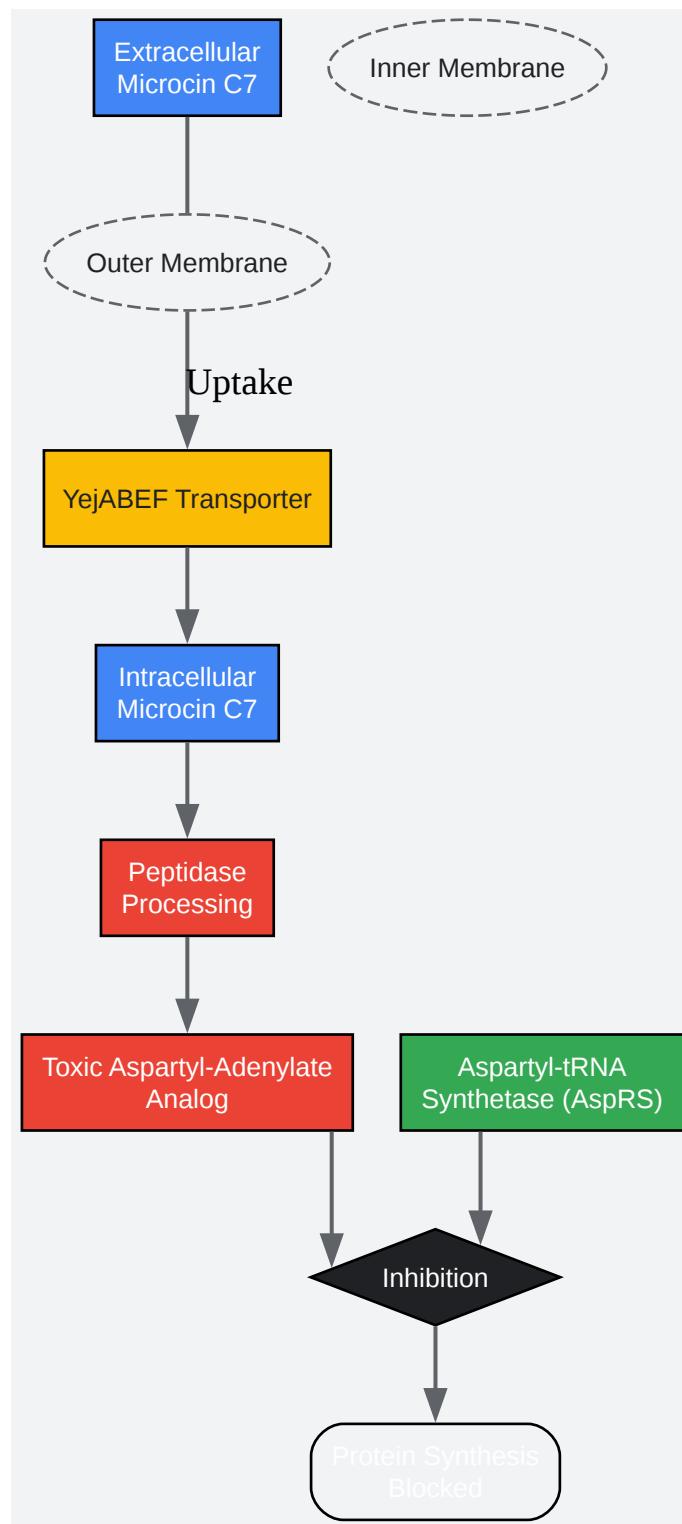
- Prepare a stock solution of the purified MccC7 in sterile water.
- Perform a two-fold serial dilution of the MccC7 stock solution in LB broth in a 96-well plate. The concentration range should typically span from 100 µg/mL to less than 1 µg/mL.
- Grow the indicator strain overnight in LB broth.
- Dilute the overnight culture to a final concentration of 1×10^5 CFU/mL in fresh LB broth.
- Inoculate each well of the 96-well plate (containing the MccC7 dilutions) with the diluted indicator strain. Include a positive control (bacteria with no MccC7) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of MccC7 that inhibits visible growth of the indicator strain.[\[2\]](#)

Visualizations



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Caption: Experimental workflow for recombinant **Microcin C7** production.

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Caption: Mechanism of action for **Microcin C7**.

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